trans-1-(Tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
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Overview
Description
trans-1-(Tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also features a cyclopropyl group, which imparts unique steric and electronic properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates.
Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The Boc group can be removed using TFA or other acidic reagents.
Major Products Formed:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Free amine.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of cyclopropyl-containing amino acids on protein structure and function.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: In the chemical industry, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-(tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. The cyclopropyl group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid
- trans-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
Comparison: Compared to similar compounds, trans-1-(tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H21NO4 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3R,4R)-4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(8-4-5-8)10(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t9-,10+/m1/s1 |
InChI Key |
XTVNSJSQUVHEML-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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